molecular formula C5H2BrF2N B11718229 2-Bromo-3,4-difluoropyridine

2-Bromo-3,4-difluoropyridine

Cat. No.: B11718229
M. Wt: 193.98 g/mol
InChI Key: QSLTZKINYVALJQ-UHFFFAOYSA-N
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Description

2-Bromo-3,4-difluoropyridine is a heterocyclic organic compound with the molecular formula C5H2BrF2N. It is a derivative of pyridine, where the hydrogen atoms at positions 3 and 4 are replaced by fluorine atoms, and the hydrogen at position 2 is replaced by a bromine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3,4-difluoropyridine typically involves the halogenation of 3,4-difluoropyridine. One common method is the bromination of 3,4-difluoropyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to control the reaction rate and yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3,4-difluoropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Bromo-3,4-difluoropyridine depends on its application. In chemical reactions, it acts as an electrophile due to the presence of the bromine atom, which can be replaced by nucleophiles. In biological systems, its fluorine atoms can enhance the binding affinity and metabolic stability of the compounds derived from it .

Comparison with Similar Compounds

  • 2-Bromo-3,5-difluoropyridine
  • 3,4-Difluoropyridine
  • 2,3-Difluoropyridine

Comparison: 2-Bromo-3,4-difluoropyridine is unique due to the specific positioning of the bromine and fluorine atoms, which influence its reactivity and properties. Compared to other fluoropyridines, it offers distinct advantages in terms of reactivity in nucleophilic substitution and cross-coupling reactions .

Properties

Molecular Formula

C5H2BrF2N

Molecular Weight

193.98 g/mol

IUPAC Name

2-bromo-3,4-difluoropyridine

InChI

InChI=1S/C5H2BrF2N/c6-5-4(8)3(7)1-2-9-5/h1-2H

InChI Key

QSLTZKINYVALJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1F)F)Br

Origin of Product

United States

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